Manninotriose
Overview
Description
Manninotriose is a trisaccharide composed of three mannose units. It is a member of the raffinose family of oligosaccharides, which are known for their role in plant metabolism and stress responses. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.
Mechanism of Action
Target of Action
Manninotriose primarily targets hippocampal neurons . These neurons play a crucial role in memory and cognition. The compound interacts with these neurons to exert neuroprotective effects .
Mode of Action
This compound interacts with its targets, the hippocampal neurons, by mitigating the neurotoxicity induced by corticosterone (CORT) . It has been observed that pre-treatment with this compound significantly improves cell viability and survival rate, and ameliorates the downregulation of glucocorticoid receptor (GR), zinc finger protein (Zif268) and synapsin 1 (SYN1) genes in CORT injured neurons .
Biochemical Pathways
This compound is a significant player in the Raffinose family oligosaccharides (RFO) metabolism . It is produced by the hydrolysis of oligosaccharides . The compound’s action affects the expression of several genes, including the glucocorticoid receptor (GR), zinc finger protein (Zif268), and synapsin 1 (SYN1) . These genes play a vital role in learning and memory.
Pharmacokinetics
Its neuroprotective effects suggest that it can cross the blood-brain barrier to interact with hippocampal neurons .
Result of Action
The action of this compound results in improved cell viability and survival rate of hippocampal neurons . It also ameliorates the downregulation of GR, Zif268, and SYN1 genes in neurons injured by CORT . This suggests that this compound may have a protective effect against CORT-induced damage and the downregulation of learning and memory associated genes in hippocampal neurons .
Action Environment
This compound is the main oligosaccharide of Prepared Radix Rehmanniae, a traditional Chinese medicine . It is proposed that this compound represents a temporary storage carbohydrate in early-spring deadnettle, at the same time perhaps functioning as a membrane protector and/or as an antioxidant in the vicinity of membranes . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors such as the season (early spring) and the plant from which it is derived (deadnettle) .
Biochemical Analysis
Biochemical Properties
Manninotriose plays a crucial role in biochemical reactions, particularly in the metabolism of raffinose family oligosaccharides (RFOs). It interacts with enzymes such as endo-1,4-β-mannanase, which hydrolyzes this compound into simpler sugars . Additionally, this compound is involved in the enzymatic catabolism by gut bacteria like Roseburia hominis, which utilize mannan-oligosaccharides for butyrate production . These interactions highlight the importance of this compound in carbohydrate metabolism and gut health.
Cellular Effects
This compound has been shown to exert neuroprotective effects on rat hippocampal neurons. In vitro studies demonstrated that this compound, in combination with astragaloside IV, protects neurons from corticosterone-induced toxicity. This protection is achieved by improving cell viability, reducing DNA methylation of learning and memory-associated genes, and enhancing the expression of glucocorticoid receptor, zinc finger protein, and synapsin 1 . These findings suggest that this compound can positively influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a substrate for enzymes like endo-1,4-β-mannanase, facilitating the breakdown of complex carbohydrates . This compound also influences gene expression by modulating DNA methylation, particularly in genes associated with learning and memory . These molecular interactions underscore the compound’s role in regulating cellular functions and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to function as a temporary storage carbohydrate in plants like red deadnettle. It accumulates in high concentrations during early spring and may act as a membrane protector and antioxidant . The stability of this compound under recommended storage conditions is greater than two years . These temporal effects indicate that this compound is a stable compound with potential long-term benefits in various biological systems.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. Its neuroprotective effects have been demonstrated in rat hippocampal neurons at specific concentrations
Metabolic Pathways
This compound is involved in the metabolism of raffinose family oligosaccharides. It is a derivative of stachyose and is hydrolyzed by enzymes like endo-1,4-β-mannanase . This metabolic pathway highlights the role of this compound in carbohydrate metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
In plants, this compound is transported and distributed through the phloem sap. It is suggested that stachyose is the main transport compound, but extensive hydrolysis of stachyose to this compound occurs along the transport path . This transport mechanism ensures the efficient distribution of this compound within plant tissues.
Subcellular Localization
The subcellular localization of this compound in plants is primarily within the stems and roots, where it accumulates as a reducing trisaccharide Its localization may be influenced by specific targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Manninotriose can be synthesized through enzymatic hydrolysis of larger oligosaccharides such as stachyose or raffinose. Enzymes like α-galactosidase are commonly used to cleave these larger molecules into this compound under controlled conditions of pH and temperature.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. Plants like red deadnettle (Lamium purpureum) are known to contain significant amounts of this compound. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Manninotriose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldonic acids.
Reduction: Reduction of this compound yields sugar alcohols.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: Mannonic acid.
Reduction: Mannitol.
Substitution: Acetylated or benzoylated this compound derivatives.
Scientific Research Applications
Manninotriose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its role in plant metabolism and stress responses.
Medicine: Explored for its potential health benefits, including prebiotic effects and immune system modulation.
Industry: Utilized in the food industry as a functional ingredient due to its prebiotic properties.
Comparison with Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.
Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.
Uniqueness of Manninotriose: this compound is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBNHMXJMCXLU-YRBKNLIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-86-0 | |
Record name | Manninotriose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MANNINOTRIOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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